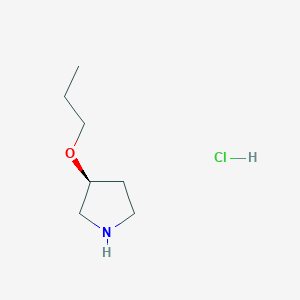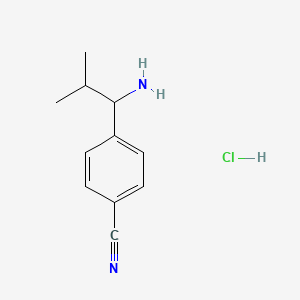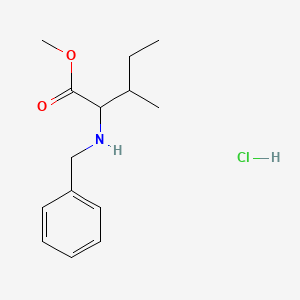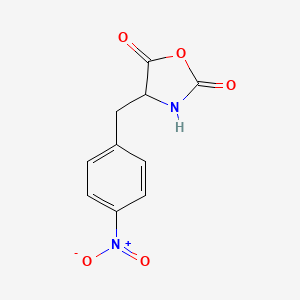
(S)-3-Propoxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-Propoxypyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Propoxypyrrolidine typically involves the enantioselective reduction of a suitable precursor. One common method is the asymmetric hydrogenation of 3-Propoxypyrrole using a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of chiral catalysts in large-scale production ensures the enantioselectivity of the product.
化学反応の分析
Types of Reactions: (S)-3-Propoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
(S)-3-プロポキシピロリジンは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、酵素や受容体に対する効果など、潜在的な生物活性について研究されています。
医学: (S)-3-プロポキシピロリジンの誘導体は、特に神経疾患の治療における潜在的な治療薬として研究されています。
産業: この化合物は、農薬やその他の工業製品の開発に使用されています。
作用機序
(S)-3-プロポキシピロリジンの作用機序は、特定の分子標的との相互作用を含みます。生物系では、酵素や受容体に結合し、その活性を調節することができます。関与する正確な経路は、特定の用途や使用される誘導体の構造によって異なります。
類似化合物:
(R)-3-プロポキシピロリジン: (S)-3-プロポキシピロリジンのエナンチオマーであり、異なる生物活性を持つ可能性があります。
3-メトキシピロリジン: プロポキシ基の代わりにメトキシ基を持つ類似化合物です。
3-エトキシピロリジン: エトキシ基を持つ別のアナログです。
独自性: (S)-3-プロポキシピロリジンは、その特定のキラル配置のためにユニークであり、そのエナンチオマーや他のアナログと比較して異なる生物活性をもたらす可能性があります。そのプロポキシ基はまた、さまざまな用途で活用できる独特の化学的性質を提供します。
類似化合物との比較
®-3-Propoxypyrrolidine: The enantiomer of (S)-3-Propoxypyrrolidine, which may have different biological activities.
3-Methoxypyrrolidine: A similar compound with a methoxy group instead of a propoxy group.
3-Ethoxypyrrolidine: Another analog with an ethoxy group.
Uniqueness: this compound is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer and other analogs. Its propoxy group also provides distinct chemical properties that can be exploited in various applications.
特性
分子式 |
C7H16ClNO |
|---|---|
分子量 |
165.66 g/mol |
IUPAC名 |
(3S)-3-propoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-5-9-7-3-4-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChIキー |
PNUGVZIJVXDZCA-FJXQXJEOSA-N |
異性体SMILES |
CCCO[C@H]1CCNC1.Cl |
正規SMILES |
CCCOC1CCNC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12277124.png)


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-methoxypurin-2-yl]acetamide](/img/structure/B12277146.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B12277159.png)
![2-Bromo-5,6-dihydro-4H-cyclopenta[b]furan-4-one](/img/structure/B12277163.png)
![2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B12277170.png)
![(2S)-2-amino-2-(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12277176.png)
![[(3,5-Difluorophenyl)methyl][(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12277184.png)
![2-({1,4-Dioxaspiro[4.5]decan-8-yl}amino)propan-1-ol](/img/structure/B12277197.png)
